(2R,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride
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Overview
Description
(2R,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride is a chiral compound with significant interest in various fields of scientific research This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride typically involves the use of chiral starting materials and selective reactions to ensure the desired stereochemistry. One common method includes the diastereoselective synthesis from commercially available starting materials, which involves several steps such as epoxide opening, ring closure, and fluorination . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to maintain the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of de-fluorinated or de-methylated products.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of functionalized pyrrolidine derivatives .
Scientific Research Applications
(2R,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2R,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the stereochemistry of the compound play a crucial role in its binding affinity and selectivity. The compound can modulate the activity of its targets by either inhibiting or activating their functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-4-Hydroxy-2-methylpyrrolidine hydrochloride
- (2R,4S)-4-Chloro-2-methylpyrrolidine hydrochloride
- (2R,4S)-4-Methylpyrrolidine hydrochloride
Uniqueness
(2R,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
(2R,4S)-4-fluoro-2-methylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c1-4-2-5(6)3-7-4;/h4-5,7H,2-3H2,1H3;1H/t4-,5+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLZEFBPWWZOHT-JBUOLDKXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN1)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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